4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
Description
This compound is a phthalazinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,5-dimethoxyphenyl group at position 3 and a 4-fluorophenyl group at position 2 of the phthalazinone core. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity in medicinal chemistry, while the phthalazinone core contributes to π-π stacking interactions in biological targets. The 3,5-dimethoxy substituents enhance solubility and electron-donating properties, whereas the 4-fluorophenyl group introduces steric and electronic effects that influence binding affinity .
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-31-17-11-14(12-18(13-17)32-2)22-26-23(33-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)16-9-7-15(25)8-10-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCFVZLBUPSLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phthalazinone core: This step involves the condensation of the oxadiazole intermediate with a phthalic anhydride or a phthalic acid derivative.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring and the phthalazinone core can impart significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous phthalazinone derivatives (Table 1).
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
*Calculated based on structural data.
Key Findings :
Substituent Effects :
- The 3,5-dimethoxy groups in the target compound improve water solubility compared to bromine () or methyl groups (), which are hydrophobic .
- The 4-fluorophenyl group balances electron-withdrawing effects and steric bulk, contrasting with phenyl () or o-tolyl () groups that lack polarity .
Bioactivity: Bromine in ’s compound may enhance binding to hydrophobic pockets in enzymes but reduces solubility .
Structural Characterization: Crystallographic studies using SHELX software () are critical for confirming the geometry of such compounds.
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a derivative of phthalazinone known for its diverse biological activities. This article aims to explore its biological properties, focusing on its anticancer potential, enzyme inhibition profiles, and mechanisms of action.
- Molecular Formula : C25H20N4O4
- Molecular Weight : 440.46 g/mol
- CAS Number : 1291868-99-9
Anticancer Properties
Recent studies have highlighted the compound's significant anti-proliferative effects against various cancer cell lines. Notably, it has shown selective cytotoxicity towards liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) . The mechanism underlying this selectivity appears to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It elevates p53 and caspase 3 levels while down-regulating cyclin-dependent kinase 1 (cdk1), which are critical markers of apoptosis .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities, particularly against key regulatory enzymes involved in cancer progression:
- MAPK Pathway Inhibition : It inhibits the MAPK pathway, which is often dysregulated in cancers.
- Topoisomerase II Inhibition : The compound also demonstrates inhibitory effects on Topoisomerase II, a target for many anticancer drugs .
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The binding affinity and interaction profiles suggest that the oxadiazole moiety plays a crucial role in enhancing biological activity through specific interactions with active sites of target enzymes .
Case Studies
Several case studies provide evidence supporting the biological efficacy of this compound:
- Study on HepG2 and MCF-7 Cells :
- Mechanism Exploration :
Comparative Activity Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | <0.5 | Cell cycle arrest and apoptosis |
| Other Oxadiazol Derivatives | MCF-7 | 1.0 | MAPK inhibition |
| Control Drug (Doxorubicin) | MCF-7 | 0.1 | DNA intercalation |
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring and phthalazinone core. Key steps include:
- Oxadiazole Formation: Reacting 3,5-dimethoxyphenyl amidoxime with a carbonyl source (e.g., activated esters) under dehydrating conditions using reagents like phosphorous oxychloride (POCl₃) or acetic anhydride .
- Phthalazinone Assembly: Coupling the oxadiazole intermediate with a fluorophenyl-substituted phthalazinone precursor via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization: Elevated temperatures (80–120°C), anhydrous solvents (e.g., DMF or THF), and pH control (neutral to slightly acidic) improve yields. Recrystallization in ethanol/methanol enhances purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.1–7.4 ppm), and oxadiazole protons (δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 486.1432 for C₂₅H₁₈FN₃O₄) .
- X-ray Crystallography: Resolves stereoelectronic effects in the oxadiazole-phthalazinone framework .
Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic structural modifications and biological testing:
- Core Modifications: Synthesize analogs with substituted oxadiazoles (e.g., bromo, chloro) or varying aryl groups on the phthalazinone .
- Biological Assays: Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using IC₅₀ determinations. Compare with reference compounds like 5-(4-fluorophenyl)pyrazole derivatives .
- Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity trends .
Advanced: What strategies mitigate instability or decomposition during synthesis or storage?
Answer:
Instability often arises from hydrolytic cleavage of the oxadiazole ring or oxidation of methoxy groups:
- Synthesis: Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis .
- Storage: Lyophilize the compound and store at –20°C in amber vials with desiccants (e.g., silica gel) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may stem from assay variability or impurities:
- Assay Standardization: Use validated protocols (e.g., CLIA for enzyme inhibition) and include positive controls (e.g., staurosporine for kinase assays) .
- Purity Verification: Ensure ≥95% purity via HPLC and LC-MS. Trace impurities (e.g., unreacted starting materials) can skew results .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental conditions (e.g., cell line differences) .
Advanced: What computational methods are recommended to predict binding interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP-1 or EGFR kinases). Focus on oxadiazole’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Develop models with descriptors like logP, polar surface area, and electrostatic potential to predict bioavailability .
Advanced: How can researchers validate the compound’s selectivity for a target enzyme over homologous isoforms?
Answer:
- Panel Screening: Test against isoform-rich panels (e.g., 50+ kinases) to identify off-target effects .
- Crystallography: Resolve co-crystal structures to pinpoint binding-site differences (e.g., ATP-binding pocket residues) .
- Kinetic Analysis: Compare Kₘ and kcat values for substrate turnover across isoforms .
Advanced: What experimental controls are critical when assessing the compound’s cytotoxicity in vitro?
Answer:
- Solvent Controls: Include DMSO/vehicle controls at equivalent concentrations (≤0.1% v/v) .
- Viability Assays: Use dual methods (MTT and ATP-based luminescence) to cross-validate results .
- Caspase Activation: Measure caspase-3/7 activity to distinguish apoptosis from necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
